methanone CAS No. 613660-74-5](/img/structure/B12587716.png)

[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl](6-methylpyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

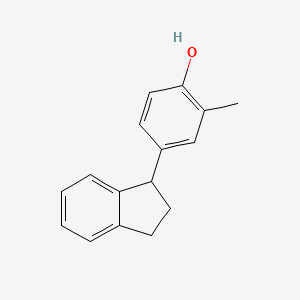

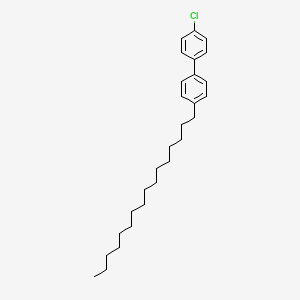

(2S)-2-(ヒドロキシメチル)ピロリジン-1-イルメタノンは、ピロリジン環とピリジン環を特徴とする複雑な有機化合物です。

合成方法

合成経路と反応条件

(2S)-2-(ヒドロキシメチル)ピロリジン-1-イルメタノンの合成は、一般的に以下の手順を伴います。

ピロリジン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることによって達成できます。

ヒドロキシメチル基の付加:

ピリジン環の形成: ピリジン環は、ハントシュ・ピリジン合成など、さまざまな方法で合成できます。

ピロリジン環とピリジン環のカップリング: この最後のステップは、通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用して、メタノン結合を介して2つの環をカップリングすることを伴います。

工業生産方法

この化合物の工業生産は、同様の合成経路を伴う場合がありますが、より大規模です。連続フローリアクターと自動合成プラットフォームを使用することで、生産プロセスの効率と収率を高めることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Hydroxymethyl Group:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

Coupling of the Pyrrolidine and Pyridine Rings: This final step involves the coupling of the two rings through a methanone linkage, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

化学反応の分析

反応の種類

(2S)-2-(ヒドロキシメチル)ピロリジン-1-イルメタノンは、以下を含むさまざまな種類の化学反応を起こすことができます。

酸化: ヒドロキシメチル基は、PCC(ピリジニウムクロロクロメート)などの酸化剤を使用してカルボキシル基に酸化できます。

還元: メタノン基は、NaBH4(水素化ホウ素ナトリウム)などの還元剤を使用してメチレン基に還元できます。

置換: ピリジン環は、ニトロ化またはハロゲン化などの求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 室温でジクロロメタン中のPCC。

還元: 0°Cでメタノール中のNaBH4。

置換: 0°CでHNO3とH2SO4を使用してニトロ化。

主な生成物

酸化: カルボキシル化誘導体の形成。

還元: メチレン誘導体の形成。

置換: ニトロまたはハロゲン化誘導体の形成。

科学的研究の応用

(2S)-2-(ヒドロキシメチル)ピロリジン-1-イルメタノンは、いくつかの科学研究に応用されています。

医薬品化学: 潜在的な治療効果を持つ医薬品化合物の合成のためのビルディングブロックとして使用できます。

有機合成: より複雑な有機分子の合成における中間体として役立ちます。

材料科学: 独特の特性を持つ新規材料の開発に使用できます。

作用機序

(2S)-2-(ヒドロキシメチル)ピロリジン-1-イルメタノンの作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシメチル基は生物学的分子と水素結合を形成できますが、ピリジン環はπ-π相互作用に関与できます。これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似化合物の比較

類似化合物

(2S)-2-(ヒドロキシメチル)ピロリジン-1-イルメタノン: 構造は似ていますが、ピリジン環にメチル基がありません。

(2S)-2-(ヒドロキシメチル)ピロリジン-1-イルメタノン: 構造は似ていますが、メチル基の代わりに塩素原子があります。

独自性

(2S)-2-(ヒドロキシメチル)ピロリジン-1-イルメタノンは、ピリジン環にメチル基が存在することによって独特です。これは、その化学反応性と生物学的活性を影響を与える可能性があります。この構造上の特徴は、特定の分子標的への結合親和性を高める可能性があり、さまざまな用途にとって貴重な化合物となります。

類似化合物との比較

Similar Compounds

(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone: Similar structure but lacks the methyl group on the pyridine ring.

(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

特性

CAS番号 |

613660-74-5 |

|---|---|

分子式 |

C12H16N2O2 |

分子量 |

220.27 g/mol |

IUPAC名 |

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |

InChI |

InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(16)14-6-2-3-11(14)8-15/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m0/s1 |

InChIキー |

HRQFOTSQKMJQRJ-NSHDSACASA-N |

異性体SMILES |

CC1=NC=C(C=C1)C(=O)N2CCC[C@H]2CO |

正規SMILES |

CC1=NC=C(C=C1)C(=O)N2CCCC2CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)

![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)

![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)

![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)

![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)

![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)

![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)

![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)